molecular formula C20H25NO2S B3820949 3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one

3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B3820949
M. Wt: 343.5 g/mol
InChI Key: CRUUIYIDIZATLS-UHFFFAOYSA-N
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Description

3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the reaction of 3-hydroxy-1-adamantyl methacrylate with phenyl isothiocyanate under controlled conditions to form the thiazolidinone ring . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield adamantanone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl chains .

Scientific Research Applications

3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The adamantane structure provides stability and facilitates interactions with biological molecules, while the thiazolidinone ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one is unique due to the combination of the adamantane and thiazolidinone structures. This combination provides enhanced stability, unique reactivity, and diverse applications compared to other compounds with only one of these features .

Properties

IUPAC Name

3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c22-17-11-24-18(16-4-2-1-3-5-16)21(17)13-19-7-14-6-15(8-19)10-20(23,9-14)12-19/h1-5,14-15,18,23H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUUIYIDIZATLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CN4C(SCC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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